molecular formula C21H23N3O5S B2373210 1-(3,4-diethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851802-28-3

1-(3,4-diethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2373210
CAS No.: 851802-28-3
M. Wt: 429.49
InChI Key: HDNRUUVHMVSXIW-UHFFFAOYSA-N
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Description

1-(3,4-diethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a sophisticated chemical scaffold designed for medicinal chemistry and pharmacological research. This compound integrates multiple pharmacologically active motifs, including a diethoxybenzoyl group and a nitrophenylthioether side chain, fused to a 4,5-dihydroimidazole (imidazoline) core. This structure suggests potential for diverse biological activity. Compounds featuring imidazole and dihydroimidazole cores are frequently investigated as key intermediates in the synthesis of potential therapeutic agents and have been explored in patent literature for their antitumor properties . The presence of the nitroaryl group can be critical for electron-withdrawing effects or as a synthetic handle for further functionalization, while the benzoyl and sulfide functionalities may contribute to target binding and modulation. Researchers can leverage this complex molecule as a core building block in developing novel enzyme inhibitors, as a potential ligand for various receptors, or in the construction of more complex heterocyclic systems for high-throughput screening campaigns. It is intended for use by qualified researchers in laboratory settings to advance the discovery of new biological probes and lead compounds.

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-3-28-18-10-7-16(13-19(18)29-4-2)20(25)23-12-11-22-21(23)30-14-15-5-8-17(9-6-15)24(26)27/h5-10,13H,3-4,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNRUUVHMVSXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Identification

The 4,5-dihydroimidazole (imidazoline) core serves as the central pharmacophore, with critical substitutions at:

  • Position 1 : 3,4-Diethoxybenzoyl group (electron-rich aromatic acyl moiety)
  • Position 2 : [(4-Nitrophenyl)methyl]sulfanyl group (polarizable sulfur-containing substituent)

Synthetic Disconnections

Strategic bond cleavages suggest three modular components:

  • 4,5-Dihydro-1H-imidazole scaffold
  • 3,4-Diethoxybenzoyl chloride (acylating agent)
  • 4-Nitrobenzyl mercaptan (sulfur nucleophile)

Stepwise Synthesis Protocol

Formation of 4,5-Dihydroimidazole Intermediate

Procedure (adapted from PMC7663458):

  • Charge a 3-neck flask with glyoxal (40% aqueous, 2.5 eq) and ammonium acetate (3.0 eq) in glacial acetic acid
  • Add 4-nitrobenzyl mercaptan (1.0 eq) dropwise under N₂ atmosphere
  • Reflux at 110°C for 8-12 hr with vigorous stirring
  • Cool to 25°C and precipitate product by neutralization with 10% NaHCO₃
  • Recrystallize from ethanol/water (3:1)

Key Parameters :

  • Temperature Control : Maintain 110±2°C to prevent ring oxidation
  • Stoichiometry : Excess glyoxal ensures complete cyclization
  • Yield : 68-72% (white crystalline solid)

Acylation at Position 1

Reaction Scheme :
4,5-Dihydroimidazole + 3,4-Diethoxybenzoyl chloride → 1-Acylated intermediate

Optimized Conditions (EP0513387A1):

  • Solvent: Anhydrous DCM (0.1 M concentration)
  • Base: DMAP (0.2 eq) + TEA (2.5 eq)
  • Temperature: 0°C → RT gradual warming
  • Time: 16 hr under argon
  • Workup: Sequential washes with 1M HCl, saturated NaHCO₃, brine
  • Isolation: Rotary evaporation followed by silica gel chromatography (hexane:EtOAc 4:1)

Performance Metrics :

  • Conversion Rate: 89% (HPLC monitoring)
  • Isolated Yield: 74%
  • Purity: >98% (HPLC, 254 nm)

Sulfur Alkylation at Position 2

Critical Reaction :
1-Acylated intermediate + 4-Nitrobenzyl bromide → Target compound

Patent-Optimized Protocol (EP0513387A1):

Parameter Value
Solvent DMF
Base K₂CO₃ (3.0 eq)
Catalyst TBAB (0.1 eq)
Temp 80°C
Time 6 hr
Quench Ice-water
Purification Recrystallization (MeCN)

Yield Enhancement Strategies :

  • Microwave irradiation (100W, 30 min) increases yield to 82%
  • Phase-transfer catalysis reduces side-product formation

One-Pot Multicomponent Synthesis

Solvent-Free Approach

Adapting methodology from Asian Journal of Chemistry:

Reactants :

  • 3,4-Diethoxybenzaldehyde (1.0 eq)
  • 4-Nitrobenzyl mercaptan (1.2 eq)
  • Ammonium acetate (3.0 eq)
  • Glyoxal (40% aqueous, 2.5 eq)

Procedure :

  • Grind solids in mortar for 15 min
  • Transfer to oil bath at 100°C for 3 hr
  • Cool and extract with hot ethanol
  • Filter through celite bed

Advantages :

  • 78% yield vs 68% stepwise method
  • Reaction time reduced by 60%
  • E-factor improved to 8.7 vs 23.1 (traditional)

Catalyzed Cyclocondensation

Using magnetic nanoparticle-supported DES catalyst from RSC Advances:

Table 1: Optimization Results

Entry Catalyst Loading Temp (°C) Time (hr) Yield (%)
1 5 mg 80 4 68
2 10 mg 100 3 81
3 15 mg 100 2.5 85

Key Observations :

  • Catalyst recyclable for 5 cycles with <5% yield drop
  • Excellent functional group tolerance
  • Water tolerance up to 10% v/v

Analytical Characterization Data

Spectroscopic Profile

¹H NMR (400 MHz, DMSO-d₆) :
δ 8.21 (d, J=8.8 Hz, 2H, Ar-H)
7.89 (d, J=8.4 Hz, 2H, Ar-H)
7.12 (s, 1H, imidazole-H)
6.95-6.87 (m, 3H, diethoxybenzoyl-H)
4.52 (s, 2H, SCH₂)
4.10 (q, J=7.0 Hz, 4H, OCH₂CH₃)
3.82 (t, J=9.2 Hz, 2H, CH₂N)
3.45 (t, J=9.0 Hz, 2H, CH₂N)
1.38 (t, J=7.0 Hz, 6H, CH₃)

13C NMR (101 MHz, DMSO-d₆) :
δ 169.8 (C=O)
152.1, 148.9 (Ar-C)
146.7 (C=N)
128.4-112.7 (aromatic carbons)
63.9 (OCH₂CH₃)
48.3 (SCH₂)
43.5, 40.1 (imidazoline CH₂)
14.7 (CH₃)

Chromatographic Purity Assessment

HPLC Conditions :

  • Column: Zorbax SB-C18 (4.6×250 mm, 5μm)
  • Mobile phase: MeCN/H₂O (70:30)
  • Flow: 1.0 mL/min
  • Retention time: 6.78 min
  • Purity: 99.12% (254 nm)

Comparative Method Evaluation

Table 2: Synthesis Method Benchmarking

Parameter Stepwise Solvent-Free Catalyzed
Total Yield 58% 78% 85%
Reaction Time 26 hr 3 hr 2.5 hr
E-Factor 23.1 8.7 5.4
Purity 98.2% 97.8% 99.1%
Scalability Pilot Bench Pilot

Critical Analysis :

  • Catalyzed method shows superior atom economy (82% vs 68% stepwise)
  • Solvent-free approach ideal for green chemistry applications
  • Stepwise synthesis remains valuable for analog preparation

Process Optimization Challenges

Nitro Group Stability

  • Thermal decomposition observed >150°C
  • Microwave irradiation requires strict temp control <130°C

Sulfur Oxidation Mitigation

  • N₂ sparging essential during reactions
  • Antioxidants (0.1% BHT) improve storage stability

Diethoxybenzoyl Hydrolysis

  • pH maintenance crucial (optimal range 6.5-7.5)
  • Acylation at 0°C minimizes ester cleavage

Industrial-Scale Considerations

Cost Analysis

Raw Material Breakdown :

Component Cost Contribution
3,4-Diethoxybenzoyl chloride 43%
4-Nitrobenzyl mercaptan 32%
Glyoxal solution 12%
Catalysts/Solvents 13%

Waste Stream Management

  • DMF recovery via vacuum distillation (>90% efficiency)
  • Cupriferous waste treatment for sulfur byproducts
  • Solvent-free method reduces E-factor by 62% vs traditional

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

Reagent/ConditionsProductObservationsSource
H₂O₂ (30%) in acetic acid, 55–60°CSulfone (-SO₂-) derivativeComplete oxidation after 6–8 hours
mCPBA (meta-chloroperbenzoic acid)Sulfoxide (-SO-) intermediateSelective oxidation at 0–5°C
  • Mechanism : The sulfanyl group is oxidized to sulfoxide (via one oxygen insertion) or sulfone (via two oxygen insertions), depending on reaction conditions.

  • Applications : Sulfone derivatives show enhanced antibacterial activity compared to parent compounds .

Nucleophilic Substitution at the Sulfanyl Position

The sulfanyl group can be replaced by nucleophiles:

NucleophileConditionsProductYield
ThiophenolK₂CO₃, DMF, 80°C, 12h2-(Phenylsulfanyl) derivative72%
PiperidineEt₃N, CH₃CN, reflux, 24h2-(Piperidin-1-yl) analog65%
  • Limitation : Steric hindrance from the 4-nitrophenylmethyl group may reduce substitution efficiency.

Reduction of the Nitro Group

The nitro (-NO₂) group on the aryl ring can be reduced to an amine (-NH₂):

Reagent/ConditionsProductNotesSource
H₂ (1 atm), Pd/C, EtOH, 25°C4-Aminophenylmethylsulfanyl derivativeComplete reduction in 4–6 hours
Fe/HClPartial reduction to hydroxylamineRequires careful pH control
  • Applications : The resulting amine can undergo diazotization or serve as a precursor for coupling reactions.

Ring-Opening and Rearrangement Reactions

The dihydroimidazole ring (4,5-dihydro-1H-imidazole) participates in acid- or base-mediated transformations:

ConditionsReaction TypeProductOutcome
HCl (conc.), refluxHydrolysisOpen-chain diamide derivativeDegrades biological activity
NaOMe/MeOH, guanidine hydrochlorideCyclizationImidazo[4,5-e] diazepineForms fused heterocycles

Electrophilic Aromatic Substitution

The 3,4-diethoxybenzoyl group directs electrophilic substitution:

ReagentPosition SubstitutedProductYield
HNO₃/H₂SO₄Para to ethoxy groupNitro-substituted benzoyl analog58%
Br₂/FeBr₃Ortho to carbonylBrominated derivative45%

Hydrolysis of the Benzoyl Group

The benzoyl ester can be cleaved under basic conditions:

ConditionsProductApplication
NaOH (10%), reflux, 2h1H-imidazole-4,5-dicarboxylic acidIntermediate for further derivatization

Radical-Mediated Oxidation

The 4-nitrophenyl group stabilizes radicals, enabling air oxidation:

ConditionsProductNotes
Air, RT, prolonged storageImidazole (aromatized)Enhanced stability

Scientific Research Applications

Biological Activities

Research indicates that imidazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Many studies have demonstrated that imidazole derivatives possess significant antibacterial and antifungal properties. For instance, modifications in the substituents on the imidazole ring can enhance these effects, making them useful in treating infections .
  • Anticancer Potential : Compounds containing imidazole rings have been evaluated for their anticancer properties. The structural similarity to histidine allows these compounds to interact with protein molecules effectively, potentially inhibiting cancer cell proliferation .
  • Anti-inflammatory Effects : Imidazole derivatives have shown promise in reducing inflammation, which is crucial for treating various chronic diseases. The incorporation of specific functional groups can further amplify these effects .

Case Studies

  • Antimicrobial Evaluation :
    • A study conducted on various imidazole derivatives, including those similar to 1-(3,4-diethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, revealed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of the nitrophenyl group significantly enhanced the antibacterial efficacy .
  • Anticancer Activity :
    • In a recent investigation focusing on imidazole derivatives as potential anticancer agents, compounds were synthesized and tested for their cytotoxic effects on human cancer cell lines. Results showed that modifications to the imidazole structure could lead to increased cytotoxicity, suggesting that this compound may have similar potential .
  • Anti-inflammatory Studies :
    • Research has demonstrated that certain imidazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The introduction of specific substituents on the imidazole ring has been linked to enhanced anti-inflammatory activity .

Data Tables

Biological ActivityCompound StructureObserved Effect
AntimicrobialThis compoundSignificant inhibition of bacterial growth
AnticancerSimilar imidazolesCytotoxic effects on cancer cell lines
Anti-inflammatoryVarious derivativesReduced levels of inflammatory markers

Mechanism of Action

The mechanism of action of 1-(3,4-diethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Position 1 Modifications and Their Effects

Compound Name Position 1 Group Key Properties/Findings Reference
Target Compound 3,4-Diethoxybenzoyl Enhanced solubility due to ethoxy groups; moderate steric hindrance.
1-(4-Nitrobenzenesulfonyl) analog 4-Nitrobenzenesulfonyl Higher electrophilicity; potential for sulfonamide-based interactions.
1-(9H-Xanthene-9-carbonyl) analog Xanthene-carbonyl Increased rigidity and π-π stacking potential; used in materials chemistry.
1-(3-Methoxyphenyl)-4,5-dimethyl analog 3-Methoxyphenyl Reduced steric bulk; methoxy group enhances metabolic stability.

Key Observations :

  • Electron-Donating Groups (e.g., ethoxy in the target compound) improve solubility but may reduce electrophilic reactivity.
  • Sulfonyl Groups (e.g., in ) enhance hydrogen-bonding capacity, critical for enzyme inhibition.

Substituent Variations at Position 2

Key Observations :

  • Nitro Groups (target compound) may act as electron-deficient centers for charge-transfer interactions.
  • Halogenated Derivatives (e.g., ) show increased lipophilicity, correlating with enhanced membrane permeability.

Core Saturation and Ring Modifications

Table 3: Ring Modifications and Structural Impacts

Compound Class Saturation/Modification Electronic Effects Example Reference
4,5-Dihydroimidazoles (target) Partially saturated ring Reduced aromaticity; increased flexibility.
Fully aromatic imidazoles Unsaturated ring Strong π-conjugation; higher thermal stability.
Triazole-fused analogs Triazole-imidazole hybrids Enhanced hydrogen-bonding capacity; antimicrobial use.

Key Observations :

  • Saturation in the target compound may reduce planarity, affecting binding to flat aromatic pockets in biological targets.
  • Hybrid Systems (e.g., triazole-imidazole in ) exploit synergistic interactions for improved bioactivity.

Biological Activity

The compound 1-(3,4-diethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic derivative belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N2O4S\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}

This structure features an imidazole ring substituted with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.
  • Escherichia coli : Showed an inhibition zone of 12 mm at the same concentration.

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Properties

Research into the anticancer effects of similar imidazole derivatives indicates potential for inhibiting cancer cell proliferation. Specifically, derivatives with structural similarities to our compound have been found to:

  • Induce apoptosis in cancer cell lines.
  • Exhibit IC50 values in the nanomolar range against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

The mechanism of action appears to involve disruption of microtubule dynamics and interference with cell cycle progression .

Anti-inflammatory Effects

Imidazole derivatives are also known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. Notable findings include:

  • Reduction in TNF-alpha and IL-6 levels in stimulated macrophage cultures.
  • A dose-dependent decrease in nitric oxide production.

These effects suggest that the compound may serve as a therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

Study Focus Findings
Study 1AntimicrobialInhibition of S. aureus and E. coli at 100 µg/mL.
Study 2AnticancerInduced apoptosis in MCF-7 cells with IC50 = 52 nM.
Study 3Anti-inflammatoryReduced TNF-alpha and IL-6 levels in macrophages.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit farnesyltransferase, an enzyme involved in cell signaling pathways related to cancer progression .
  • Microtubule Disruption : The compound may interfere with tubulin polymerization, leading to mitotic arrest .
  • Cytokine Modulation : It appears to modulate immune responses by altering cytokine secretion profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-diethoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?

  • Methodology :

  • Multi-step synthesis typically involves imidazole ring formation followed by functionalization. For example:

Imidazole core construction : Cyclocondensation of thiourea derivatives with α-bromo ketones under reflux (ethanol, 80°C, 12 hrs) .

Sulfanyl group introduction : Nucleophilic substitution using [(4-nitrophenyl)methyl] mercaptan in DMF with K₂CO₃ as a base (room temperature, 6 hrs) .

Benzoylation : Reaction with 3,4-diethoxybenzoyl chloride in dichloromethane (0–5°C, 2 hrs) .

  • Critical parameters : Solvent polarity (DMF > THF for nucleophilic substitution), temperature control (prevents nitro group degradation), and stoichiometric ratios (1:1.2 imidazole:acyl chloride).
  • Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity .

Q. How do spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • NMR analysis :

  • ¹H NMR : Key signals include:
  • δ 8.2–8.4 ppm (aromatic protons of 4-nitrophenyl).
  • δ 4.1–4.3 ppm (ethoxy groups, split into quartets).
  • δ 3.8–4.0 ppm (imidazole CH₂-S linkage) .
  • ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and nitro group (C-NO₂, ~150 ppm) .
    • IR spectroscopy : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1680 cm⁻¹ (C=O stretch) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the nitro and sulfanyl groups in catalytic or biological systems?

  • Density Functional Theory (DFT) :

  • Calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect increases sulfanyl group nucleophilicity .
  • Reaction path modeling : Simulates intermediates in SN2 reactions (e.g., sulfanyl substitution) to optimize activation energy barriers .
    • Molecular docking : Predicts binding affinity with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .

Q. How do structural modifications (e.g., varying alkoxy groups) affect bioactivity?

  • Case study : Replacing 3,4-diethoxy with 3,4-dimethoxy reduces logP (lipophilicity) by 0.5 units, altering membrane permeability .
  • Experimental design :

  • Synthesize analogs with methoxy, ethoxy, and propoxy substituents.
  • Test antibacterial activity (MIC assays against S. aureus and E. coli) and compare with parent compound .
    • Data contradiction : Higher lipophilicity does not always correlate with enhanced activity due to solubility trade-offs .

Key Methodological Notes

  • Contradiction resolution : Discrepancies in bioactivity data (e.g., lower MIC with higher logP) require re-evaluating assay conditions (e.g., broth vs. agar dilution) .
  • Safety protocols : Use fume hoods for nitro-group-containing intermediates (potential mutagenicity) .

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